

An In-depth Technical Guide to 2-Acetylphenyl benzoate (CAS: 4010-33-7)

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Compound of Interest

Compound Name: 2-Acetylphenyl benzoate

Cat. No.: B1329752

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Acetylphenyl benzoate** (CAS Number: 4010-33-7), an aromatic ester with significant potential in various scientific and industrial fields. The document details its chemical and physical properties, provides established synthesis protocols, and explores its known and putative biological activities, with a focus on its anti-inflammatory and ultraviolet (UV) absorbing properties. Detailed experimental methodologies for synthesis and relevant biological assays are presented, alongside spectroscopic data for characterization. Furthermore, this guide illustrates key chemical transformations and biological pathways involving **2-Acetylphenyl benzoate** through diagrams generated using the DOT language, offering a valuable resource for professionals in chemical synthesis and drug discovery.

Chemical and Physical Properties

2-Acetylphenyl benzoate, with the molecular formula $C_{15}H_{12}O_3$, is an ester of 2-hydroxyacetophenone and benzoic acid.^[1] Its structure combines an acetylphenyl group with a benzoate moiety, contributing to its unique chemical reactivity and biological profile.^[1]

Table 1: Physicochemical Properties of **2-Acetylphenyl benzoate**

Property	Value	Reference(s)
CAS Number	4010-33-7	
Molecular Formula	C ₁₅ H ₁₂ O ₃	[1]
Molecular Weight	240.26 g/mol	
IUPAC Name	2-acetylphenyl benzoate	
Melting Point	87-88 °C	
Boiling Point	420 °C at 760 mmHg	[2]
Density	1.175 g/cm ³	[2]
Flash Point	188.6 °C	[2]
Physical Form	Powder	
InChI Key	UEVPPUDQJRWOLT- UHFFFAOYSA-N	

Spectroscopic Data

While a complete set of experimentally-derived spectra for **2-Acetylphenyl benzoate** is not readily available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **2-Acetylphenyl benzoate**

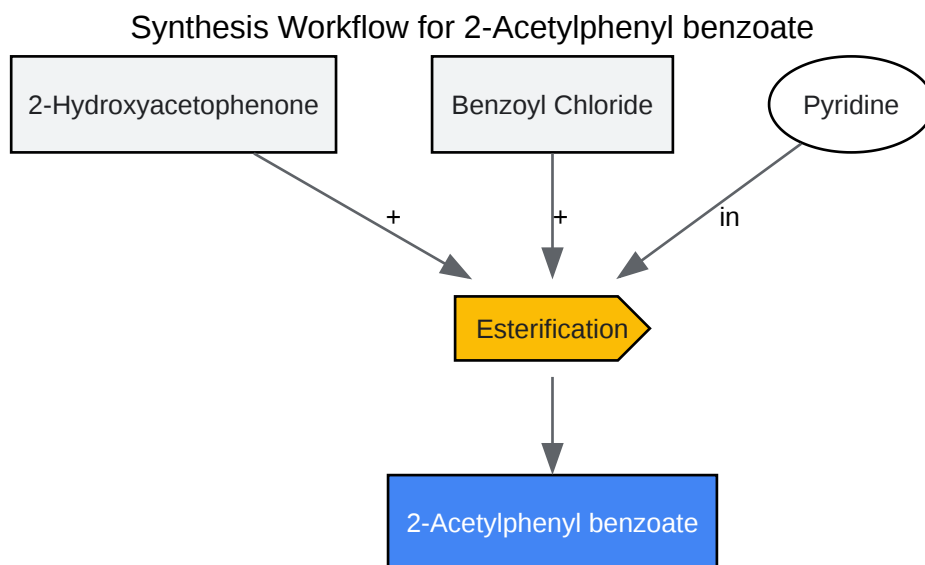
Technique	Predicted Features
^1H NMR	Aromatic protons (multiplets, $\sim 7.2\text{-}8.2$ ppm), Acetyl protons (singlet, ~ 2.5 ppm)
^{13}C NMR	Carbonyl carbons (~ 165 ppm for ester, ~ 198 ppm for ketone), Aromatic carbons ($\sim 120\text{-}150$ ppm), Acetyl methyl carbon (~ 29 ppm)
IR (Infrared)	C=O stretching (ester) $\sim 1735\text{ cm}^{-1}$, C=O stretching (ketone) $\sim 1690\text{ cm}^{-1}$, C-O stretching $\sim 1270\text{ cm}^{-1}$
Mass Spec (EI)	Molecular Ion $[\text{M}]^+$ at m/z 240. Fragments corresponding to the loss of the benzoyl group $[\text{M}-105]^+$ and the acetylphenyl group $[\text{M}-135]^+$ are expected.

Note: These are predicted values and should be confirmed by experimental data.

Synthesis of 2-Acetylphenyl benzoate

The primary method for the synthesis of **2-Acetylphenyl benzoate** is the esterification of 2-hydroxyacetophenone.

Synthesis Workflow



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Caption: Workflow for the synthesis of **2-Acetylphenyl benzoate**.

Experimental Protocol: Esterification of 2-Hydroxyacetophenone

This protocol is adapted from established procedures for the benzylation of phenols.

Materials:

- 2-Hydroxyacetophenone
- Benzoyl chloride
- Anhydrous Pyridine
- 3% Hydrochloric acid
- Methanol

- Deionized water
- Erlenmeyer flask
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filter paper

Procedure:

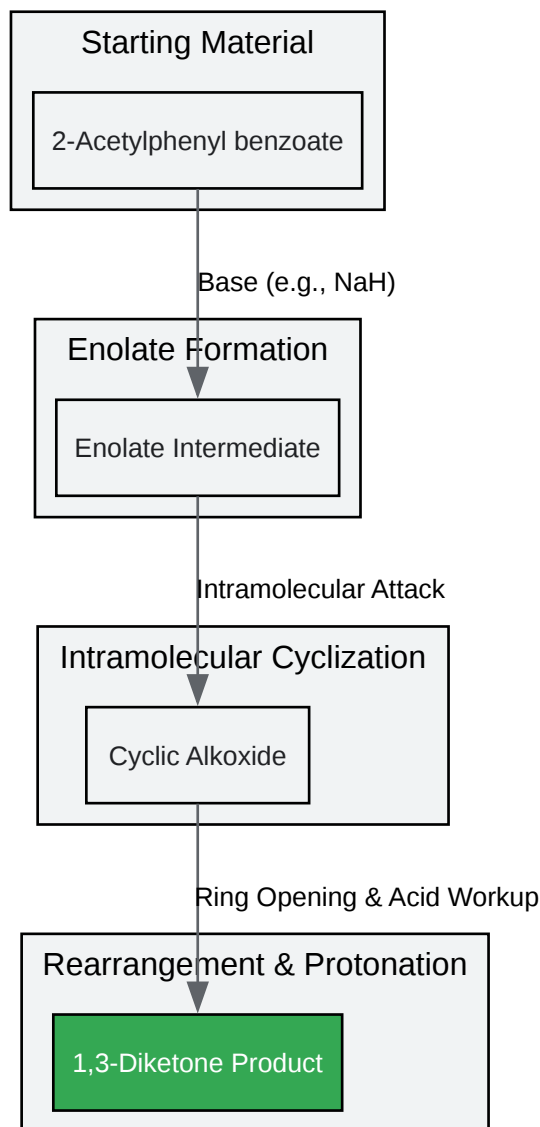
- In a 100 mL Erlenmeyer flask, dissolve 13.6 g (0.1 mol) of 2-hydroxyacetophenone in 20 mL of anhydrous pyridine.
- To this solution, add 21.1 g (0.15 mol) of benzoyl chloride. A spontaneous increase in temperature will be observed.
- After the initial exothermic reaction subsides (approximately 15 minutes), pour the reaction mixture into a beaker containing 600 mL of 3% hydrochloric acid and 200 g of crushed ice, with vigorous stirring.
- A solid precipitate of crude **2-Acetylphenyl benzoate** will form. Collect the solid by vacuum filtration using a Büchner funnel.
- Wash the collected solid with 20 mL of cold methanol, followed by 20 mL of cold water to remove any remaining impurities.
- Dry the product to obtain crude **2-Acetylphenyl benzoate**. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Chemical Reactivity: The Baker-Venkataraman Rearrangement

2-Acetylphenyl benzoate is a key substrate in the Baker-Venkataraman rearrangement, a reaction that transforms o-acyloxyacetophenones into 1,3-diketones, which are important precursors for the synthesis of chromones and flavones.

Mechanism of the Baker-Venkataraman Rearrangement

Baker-Venkataraman Rearrangement Mechanism



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Caption: Mechanism of the Baker-Venkataraman Rearrangement.

Biological and Industrial Applications

2-Acetylphenyl benzoate and its derivatives have garnered interest for their potential biological and industrial applications.

Anti-inflammatory Activity

Derivatives of **2-Acetylphenyl benzoate** are being investigated for their anti-inflammatory properties. The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

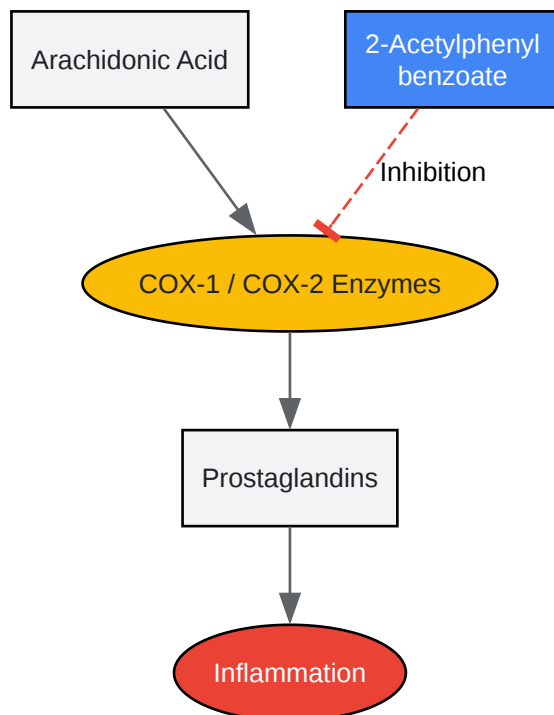
Table 3: Illustrative Anti-inflammatory Activity of Structurally Related Benzoate Esters

Compound Class	Target	IC ₅₀ (μM)	Reference(s)
Benzoate Esters	COX-1	>100	[3]
Benzoate Esters	COX-2	8.2 - 22.6	[3]

Note: These values are for structurally related compounds and serve as an indication of the potential activity of **2-Acetylphenyl benzoate**.

Proposed Anti-inflammatory Signaling Pathway

Proposed Anti-inflammatory Signaling Pathway



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Caption: Proposed inhibition of the COX pathway by **2-Acetylphenyl benzoate**.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

- Ovine COX-1 or human recombinant COX-2 enzyme
- Arachidonic acid (substrate)
- Test compound (**2-Acetylphenyl benzoate**) dissolved in a suitable solvent (e.g., DMSO)

- Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
- Heme cofactor
- Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.
- Add the test compound dilutions to the respective wells. Include a positive control (a known COX inhibitor) and a vehicle control.
- Pre-incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
- Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.
- Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

UVA Absorber in Cosmetics

The chemical structure of **2-Acetylphenyl benzoate**, containing both benzoate and acetophenone moieties, suggests its potential as a UVA absorber in cosmetic and sunscreen formulations.

Table 4: Predicted UV Absorption Properties

Property	Predicted Value
λ_{max} (in Ethanol)	~300 - 320 nm
Molar Absorptivity (ϵ)	High (indicative of a strong chromophore)

Note: These are predicted values and require experimental verification.

Experimental Protocol: Determination of UV Absorption Spectrum and Photostability

Part A: UV Absorption Spectrum

Materials:

- **2-Acetylphenyl benzoate**
- Spectroscopic grade ethanol
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of **2-Acetylphenyl benzoate** in ethanol (e.g., 1 mg/mL).
- Prepare a dilution of the stock solution to an appropriate concentration (e.g., 10 $\mu\text{g/mL}$) that gives an absorbance reading within the linear range of the spectrophotometer.
- Use ethanol as a blank to zero the instrument.
- Measure the absorbance of the diluted solution across the UV spectrum (290-400 nm).
- Record the wavelength of maximum absorbance (λ_{max}) and the corresponding absorbance value.

Part B: Photostability Assessment

Materials:

- Solution of **2-Acetylphenyl benzoate** from Part A
- Solar simulator with a controlled UVA output
- UV-Vis spectrophotometer

Procedure:

- Measure the initial UV-Vis absorption spectrum of the solution as a baseline.
- Expose the solution in the quartz cuvette to a defined dose of UVA radiation from the solar simulator.
- After exposure, re-measure the UV-Vis absorption spectrum.
- Calculate the percentage of degradation by comparing the absorbance at λ_{max} before and after irradiation. A compound is generally considered photostable if it retains >90% of its initial absorbance.

Safety and Handling

2-Acetylphenyl benzoate should be handled in accordance with standard laboratory safety procedures. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

2-Acetylphenyl benzoate is a versatile molecule with established utility in organic synthesis, particularly as a precursor for heterocyclic compounds via the Baker-Venkatarman rearrangement. Its chemical structure also suggests promising applications as an anti-inflammatory agent and a UVA absorber. This technical guide provides a foundational resource for researchers and professionals, compiling essential data and detailed experimental protocols to facilitate further investigation and development of **2-Acetylphenyl benzoate** in the fields of

medicinal chemistry, materials science, and drug discovery. Further research is warranted to experimentally validate the predicted spectroscopic and biological data presented herein.

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